7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves nucleophilic substitution reactions and catalytic reductions. For example, novel bis(ether amine) monomers containing trifluoromethyl groups, such as 1,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, have been synthesized through nucleophilic substitution reactions of 2-chloro-5-nitrobenzotrifluoride followed by catalytic reductions (Chung et al., 2009); (Chung & Hsiao, 2008).
Molecular Structure Analysis
Molecular structure analyses often involve X-ray diffraction and computational methods to understand the configuration and stereochemistry of naphthyridine derivatives. For example, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been explored for their molecular structure and interactions (Natsugari et al., 1999).
Chemical Reactions and Properties
Chemical properties of these compounds include their reactivity in nucleophilic substitution reactions and their potential to form polyimides with unique properties. The synthesis of polyimides from diamines like 1,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene showcases the application of these reactions in creating materials with low dielectric constants, high thermal stability, and good mechanical properties (Yang et al., 2003).
Physical Properties Analysis
Physical properties of derivatives of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine include high thermal stability, with decomposition temperatures for some related compounds occurring above 500 °C in both nitrogen and air atmospheres. These compounds also exhibit low moisture absorption and low dielectric constants, making them suitable for applications in electronics and materials science (Chung et al., 2009).
Chemical Properties Analysis
The chemical properties of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine derivatives include their solubility in organic solvents, ability to form transparent and flexible films, and their reaction with various commercially available aromatic tetracarboxylic dianhydrides to produce fluorinated polyimides. These polyimides have been noted for their organosolubility, thermal stability, and desirable electrical properties, underscoring the utility of the parent compound in synthesizing advanced materials (Chung & Hsiao, 2008).
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific hazards, toxicity, and environmental impact need further investigation .
properties
IUPAC Name |
7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF6N2/c11-7-2-1-4-5(9(12,13)14)3-6(10(15,16)17)18-8(4)19-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLWATLHAAVGDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382369 | |
Record name | 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
CAS RN |
106582-41-6 | |
Record name | 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.